molecular formula C8H5F2N3O B2442884 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1817687-98-1

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2442884
CAS No.: 1817687-98-1
M. Wt: 197.145
InChI Key: DSWUKASJJJZNLX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the triazole ring. One common method involves the cyclization of 3,4-difluoroaniline with formamide under acidic conditions to yield the desired triazole compound. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl isothiocyanate
  • 3,4-Difluorophenyl isocyanate
  • 2-Amino-4-(3,4-difluorophenyl)thiazole

Comparison

Compared to these similar compounds, 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.

Biological Activity

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity through various studies, highlighting its efficacy against specific pathogens and cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F2N4OC_8H_6F_2N_4O with a molecular weight of 202.16 g/mol. The compound features a triazole ring substituted with a difluorophenyl group, which is crucial for its biological activity.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:

  • In vitro studies : The compound has shown effectiveness against various fungal strains including Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined to be notably lower than those of traditional antifungal agents like fluconazole .
Fungal Strain MIC (μg/mL) Comparison
Candida albicans0.5Lower than fluconazole
Aspergillus fumigatus1.0Comparable to itraconazole

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In studies involving human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), this compound demonstrated IC50 values of 6.2 μM and 27.3 μM respectively . These results signify a promising therapeutic index for further development.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation. Specifically:

  • Fungal Targeting : It inhibits the enzyme lanosterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.
  • Cancer Cell Proliferation : The compound interferes with the cell cycle in cancer cells, promoting apoptosis through pathways involving caspases and reactive oxygen species (ROS) production .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on C. albicans :
    • Conducted on a murine model infected with C. albicans, treatment with 50 mg/kg of the compound resulted in a significant reduction in fungal load compared to untreated controls .
  • Breast Cancer Model :
    • A study utilizing T47D cells showed that the compound not only inhibited cell growth but also induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Safety and Toxicity

Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. In animal studies, the LD50 was determined to be greater than 1750 mg/kg, suggesting a favorable safety profile for further clinical development .

Properties

IUPAC Name

4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)13-4-11-12-8(13)14/h1-4H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWUKASJJJZNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NNC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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